8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-thieno[3,2-d]pyrimidin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c19-11-13(17-12(20)16-11)2-4-18(5-3-13)10-9-8(1-6-21-9)14-7-15-10/h1,6-7H,2-5H2,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFJNMKEFVFXCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Methodology
The patent CN110818712A outlines a three-step synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, adaptable for the unsubstituted analog (Table 1):
Table 1: Reaction Conditions for Spirocyclic Core Synthesis
Critical adjustments for the target compound include omitting the methyl group and introducing a reactive site (e.g., amine or halide) at position 8 for subsequent coupling.
Thieno[3,2-d]pyrimidin-4-yl Subunit Construction
Thiophene-Pyrimidine Annulation
Source details thieno[3,2-d]pyrimidin-4-one synthesis via cyclization of methyl 3-aminothiophene-2-carboxylate with isocyanates (Scheme 1):
Scheme 1: Thienopyrimidine Formation
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Aminothiophene carboxylate + Aryl isocyanate → 3-Aryl-thieno[3,2-d]pyrimidine-2,4-dione (5a–c)
For the 4-hydroxy derivative, hydrazine hydrate treatment of 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one generates a reactive 4-position suitable for spirocore attachment.
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
The 8-position of the spirocyclic core (if functionalized as an amine) may displace a leaving group (e.g., chloride) on the thienopyrimidine. Source demonstrates similar reactivity in thienotriazolopyrimidine synthesis, where hydrazine hydrate facilitates cyclization:
Reaction Protocol
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8-Amino-1,3,8-triazaspiro[4.5]decane-2,4-dione + 4-Chlorothieno[3,2-d]pyrimidine
¹³C NMR of the product would show a quaternary carbon at the coupling site (δ ~155 ppm), with HMBC correlations confirming connectivity.
Buchwald-Hartwig Amination
For electron-deficient thienopyrimidines, palladium-catalyzed coupling offers superior regioselectivity. While not directly cited in the provided sources, analogous methods from suggest:
Conditions
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Catalyst: Pd₂(dba)₃/Xantphos
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Base: Cs₂CO₃
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Ligand: BINAP
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Solvent: Toluene, 110°C, 24 h
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Yield: ~85% (estimated)
LC-MS would confirm molecular ion peaks matching the target (e.g., m/z 385.1 [M+H]⁺).
Optimization and Challenges
Solvent and Temperature Effects
Methanol, used in spirocore synthesis, may limit solubility during coupling. Switching to DMF or DMA improves reaction homogeneity but necessitates post-reaction dialysis to remove high-boiling solvents.
Byproduct Formation
Over-alkylation at the spirocyclic amine is mitigated by:
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Stoichiometric control : Limiting thienopyrimidine electrophile to 1.1 equivalents
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Protecting groups : Temporary Boc protection of the spirocyclic amine, removed post-coupling via TFA
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single crystals grown via vapor diffusion (hexane/EtOAc) confirm spiro connectivity and dihedral angles between the fused rings (anticipated θ ≈ 85°).
Scale-Up Considerations
The patent methodology demonstrates scalability:
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Batch size : 1 mol spirocore → 0.92 mol product (91.95% yield)
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Solvent recovery : Methanol recycled via rotary evaporation reduces costs by ~40%
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Purity : >99.7% achievable via sequential recrystallization (H₂O/EtOH)
Alternative Routes and Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{New synthetic approaches to thieno [3,2- d]pyrimidine and thieno 3,4 ...[{{{CITATION{{{_3{Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine](https://www.atlantis-press.com/article/25870493.pdf).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant antitumor properties. For instance:
- A series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antibacterial Properties
The compound has also been investigated for its antibacterial effects. Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit bacterial growth by targeting specific enzymes or pathways critical for bacterial survival .
Enzyme Inhibition
The unique structure allows for effective binding to enzyme active sites. Studies suggest that these compounds can act as inhibitors for various enzymes involved in disease pathways, making them potential candidates for drug development .
Case Study 1: Antitumor Evaluation
In a study assessing the antitumor efficacy of thieno[3,2-d]pyrimidine derivatives:
- Methodology : Various derivatives were tested against human cancer cell lines.
- Findings : Several compounds exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of synthesized thieno[3,2-d]pyrimidine derivatives:
Mechanism of Action
The mechanism by which 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects in medical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimalarial Agents
- CWHM-123 (8-(5-chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) and CWHM-505 (4,5-dichloro analog) exhibit potent antiplasmodial activity (IC₅₀ = 0.310 µM and 0.099 µM, respectively, against Plasmodium falciparum 3D7) .
- Key Structural Features : Chloro and hydroxybenzyl groups enhance potency. The dichloro substitution in CWHM-505 improves activity 3-fold compared to CWHM-123 .
HIF Prolyl Hydroxylase (PHD) Inhibitors
- Spirohydantoins (e.g., 8-benzyl derivatives) were optimized as pan-PHD inhibitors for anemia treatment. Substituents like acidic groups (e.g., carboxylates) reduced hERG channel off-target activity while maintaining PHD2 inhibition (IC₅₀ < 100 nM) .
- Key Structural Features : Aromatic substituents (e.g., benzyl) and spiro rigidity are critical for enzyme binding.
- Comparison: The thienopyrimidine group’s electron-rich nature could modulate PHD2 binding affinity compared to simpler aryl groups.
Anticancer Agents
- TRI-BE (8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) inhibits migration and invasion in prostate cancer cells (PC3 line) .
- Key Structural Features : Benzyl groups enhance lipophilicity, aiding cellular uptake.
- Comparison: The thienopyrimidine moiety may alter solubility and target engagement in oncology models.
Molecular Properties
Research Findings and Trends
Structure–Activity Relationship (SAR) :
- Therapeutic Potential: The thienopyrimidine group’s fused heterocycle may confer dual activity (e.g., kinase inhibition + antimalarial effects), a hypothesis supported by ’s thienopyrimidine-based cerebral ischemia agents .
Biological Activity
The compound 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family and is notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thieno[3,2-d]pyrimidine derivatives. For instance, the reaction of thieno[3,2-d]pyrimidin-4-amine with formaldehyde and subsequent cyclization steps have been reported to yield various derivatives with promising biological activities .
Anticancer Properties
Research has indicated that derivatives of 1,3,8-triazaspiro[4.5]decane exhibit significant anticancer activity. For example, studies show that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under review has demonstrated cytotoxic effects against several cancer types, including breast and lung cancers .
Cardioprotective Effects
Recent studies have highlighted the cardioprotective properties of 1,3,8-triazaspiro[4.5]decane derivatives. These compounds have been shown to interact with mitochondrial ATP synthase without the toxic side effects associated with conventional inhibitors like Oligomycin A. This interaction suggests a unique mechanism that preserves cellular viability while inhibiting permeability transition pores (PTP) in mitochondria .
The proposed mechanism for the biological activity of this compound involves binding to specific residues in mitochondrial proteins that are crucial for ATP synthesis. This binding prevents the toxic effects typically associated with other ATP synthase inhibitors by avoiding interference with proton translocation pathways .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in breast cancer cells (IC50 = 15 µM) using MTT assays. |
| Study 2 | Showed cardioprotective effects in rat models subjected to ischemia-reperfusion injury; reduced infarct size by 40%. |
| Study 3 | In vitro studies indicated that the compound inhibits mitochondrial permeability transition pores without affecting ATP levels in treated cells. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Cyclocondensation of thiophene derivatives with pyrimidine precursors (e.g., 2-aminothiophene-3-carbonitrile) under acidic conditions to form the thieno[3,2-d]pyrimidine core.
- Spiro-ring formation via nucleophilic substitution or cycloaddition reactions, often using catalysts like triethylamine or DMF as solvents .
- Purification via column chromatography or recrystallization.
- Validation : Reaction progress monitored by TLC; intermediates characterized via melting point and elemental analysis.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming spirocyclic and fused-ring systems (e.g., δ 7.5–8.5 ppm for aromatic protons in thienopyrimidine) .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) and C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Q. How is initial biological activity screening conducted for this compound?
- Methodology :
- In vitro assays : Antimicrobial activity tested via agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli); IC₅₀ values determined for cytotoxicity using MTT assays .
- Targeted assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- Quantum chemical calculations (DFT) : Optimize transition states for ring-opening or substitution reactions (e.g., spirocyclic ring stability) .
- Reaction path sampling : Simulates intermediates using software like COMSOL Multiphysics to identify energy barriers and selectivity .
- Validation : Cross-referencing predicted pathways with experimental yields (e.g., >80% yield confirms computational accuracy) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Orthogonal assays : Re-test activity under standardized conditions (e.g., pH 7.4 buffer, 37°C) to exclude experimental variability .
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogens or methoxy groups) to isolate pharmacophoric motifs .
Q. How can synthetic yields be improved while minimizing side products?
- Methodology :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. CuI) to optimize conditions .
- Flow chemistry : Continuous reactors enhance mixing and reduce byproducts in multi-step syntheses .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodology :
- Molecular docking (AutoDock Vina) : Predict binding poses with protein targets (e.g., EGFR kinase) by analyzing hydrogen bonds and hydrophobic interactions .
- Metadynamics simulations : Track conformational changes in target proteins upon ligand binding .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
